
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole is a heterocyclic compound that contains boron, nitrogen, and carbon atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole typically involves the reaction of triphenylborane with azides under controlled conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: Reduction reactions can lead to the formation of boron-hydride species.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce various phenyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex boron-containing compounds.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of diseases that involve boron metabolism.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways and lead to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Another heterocyclic compound with similar structural features but different chemical properties.
2,4,5-Triphenylimidazole: A compound with a similar phenyl substitution pattern but different heterocyclic core.
3,4-Dihydro-2H-pyran: A structurally related compound with a different heterocyclic ring system.
Uniqueness
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole is unique due to the presence of boron in its structure, which imparts distinct chemical reactivity and potential applications not found in similar compounds. Its ability to form stable complexes with biomolecules and its versatility in chemical reactions make it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
77091-62-4 |
|---|---|
Molekularformel |
C19H16BN3 |
Molekulargewicht |
297.2 g/mol |
IUPAC-Name |
2,3,5-triphenyl-1H-1,2,4,3-triazaborole |
InChI |
InChI=1S/C19H16BN3/c1-4-10-16(11-5-1)19-21-20(17-12-6-2-7-13-17)23(22-19)18-14-8-3-9-15-18/h1-15H,(H,21,22) |
InChI-Schlüssel |
GQMWGSMXQDZRKU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N=C(NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


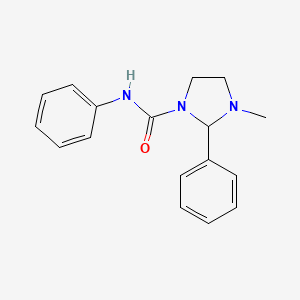
![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
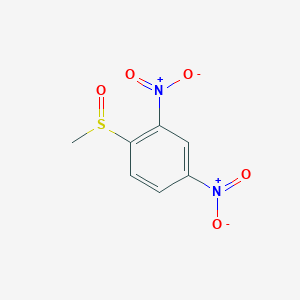
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
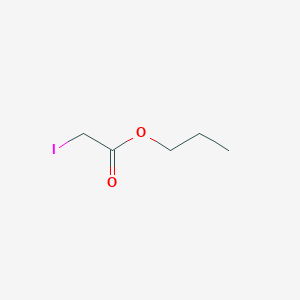

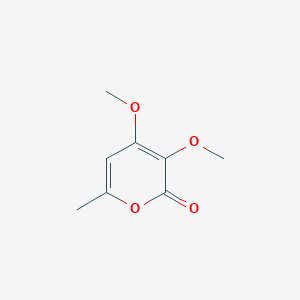
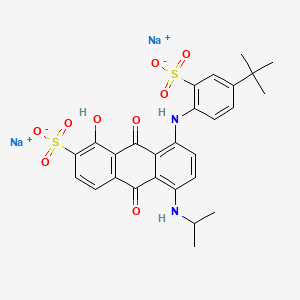

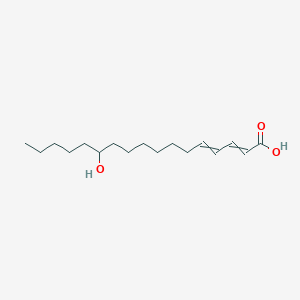


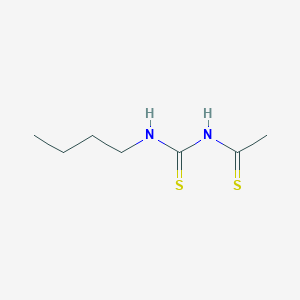
![1H-Indeno[2,1-C][1,2]oxazole](/img/structure/B14435942.png)
